molecular formula C10H8FNO2 B1503455 5-Fluoro-1H-indol-3-YL acetate CAS No. 3849-75-0

5-Fluoro-1H-indol-3-YL acetate

Cat. No.: B1503455
CAS No.: 3849-75-0
M. Wt: 193.17 g/mol
InChI Key: ABECKFCGWNFXJX-UHFFFAOYSA-N
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Description

General Context of Indole (B1671886) Derivatives in Medicinal Chemistry and Biological Systems

Indole derivatives are ubiquitous in nature and synthetic chemistry, forming the core of essential biomolecules and a wide range of pharmaceuticals. researchgate.net The indole scaffold is found in the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net This inherent biological relevance has made the indole nucleus a "privileged scaffold" in drug discovery, meaning it can bind to multiple receptors with high affinity. acs.org

The structural versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov Researchers have successfully developed indole-based compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govsmolecule.com For instance, Indomethacin (B1671933) is a well-known anti-inflammatory drug, while alkaloids like vincristine (B1662923) and vinblastine (B1199706) are potent antitumor agents. The ability of the indole structure to mimic peptides and interact with proteins is a key reason for its broad utility in medicinal chemistry. nih.gov

Significance of Fluorine Substitution in Indole Scaffolds for Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to enhance a compound's pharmacological profile. cymitquimica.com When applied to the indole scaffold, fluorine substitution can profoundly alter the molecule's properties. Due to its high electronegativity and small size, fluorine can modify a molecule's acidity (pKa), metabolic stability, lipophilicity (fat solubility), and binding affinity to target proteins. ossila.comchemscene.com

Specifically, adding a fluorine atom to an indole ring can block sites that are susceptible to metabolic oxidation by enzymes like cytochrome P450, thereby increasing the compound's stability and duration of action in the body. chemsrc.com This is a critical advantage in drug development. chemicalbook.com Research on various 5-fluoroindole (B109304) derivatives has highlighted their potential. For example, 5-fluoroindole itself has shown activity against Mycobacterium tuberculosis, and other derivatives have demonstrated significant antiviral and anti-HCV properties. nih.govacs.org The position of the fluorine atom is crucial; studies have shown that moving the fluorine from the 5-position to other locations on the indole ring can dramatically reduce biological activity, underscoring the strategic importance of its placement. acs.org

Overview of Acetate (B1210297) Functionality in Indole-Based Compounds and its Research Relevance

The acetate group (-OAc) on the indole ring, as seen in 5-Fluoro-1H-indol-3-YL acetate, serves primarily as an ester functional group. In chemical research, such compounds are often used as pharmaceutical intermediates or building blocks for the synthesis of more complex molecules. synhet.com The acetate group can act as a protective group during synthesis or as a leaving group in certain reactions.

Furthermore, the acetate moiety can function as a prodrug feature. A prodrug is an inactive compound that is converted into an active drug within the body. An ester like an indole acetate can be hydrolyzed by esterase enzymes in the body to release the active hydroxyl (-OH) form of the compound (in this case, 5-fluoro-1H-indol-3-ol). This approach can be used to improve a drug's absorption or distribution. The parent compound for many indole acetates, indole-3-acetic acid (IAA), is a well-known plant hormone (auxin) and a metabolite in both bacteria and humans, highlighting the biological compatibility of this functionality. nih.govnih.gov The study of indole-3-acetate (B1200044) and its derivatives is relevant for understanding biochemical pathways and for applications in agriculture and medicine. nih.govguidechem.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3849-75-0 synhet.com
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
IUPAC Name (5-fluoro-1H-indol-3-yl) acetate synhet.com
PubChem CID 53415078 synhet.com
Common Uses Pharmaceutical intermediate, Research chemical synhet.com

Table 2: Biological Activities of Selected Indole Analogs

Compound/Derivative ClassBiological ActivityResearch Context/FindingsSource
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Antimicrobial, Anti-inflammatoryA close structural analog used as a lead compound for developing new antibacterial and anti-inflammatory agents. Inhibits secretory phospholipase A2. smolecule.com
5-Fluoroindole Antitubercular, AntibacterialInhibits the growth of Mycobacterium tuberculosis (Mtb) and Pseudomonas syringae. The 5-fluoro position is critical for activity. acs.orgacs.org
5-Fluoroindole-thiosemicarbazide Derivatives AntiviralShowed significant activity against Coxsackie B4 virus in cell lines. nih.gov
Indole-3-acetic acid (IAA) Plant Hormone, Bacterial MetaboliteThe most common natural auxin in plants. Also produced and degraded by bacteria, influencing plant-microbe interactions and bacterial stress tolerance. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABECKFCGWNFXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696947
Record name 5-Fluoro-1H-indol-3-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3849-75-0
Record name 1H-Indol-3-ol, 5-fluoro-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3849-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 5 Fluoro 1h Indol 3 Yl Acetate

Direct Synthesis Approaches to 5-Fluoro-1H-indol-3-YL acetate (B1210297)

The most straightforward method for the preparation of 5-Fluoro-1H-indol-3-YL acetate involves the direct introduction of an acetate group onto the 5-fluoroindole (B109304) scaffold. This is typically achieved through electrophilic substitution at the electron-rich C-3 position of the indole (B1671886) ring.

Acylation of 5-Fluoroindole

Friedel-Crafts acylation is a prominent method for the C-3 acylation of indoles. In the case of 5-fluoroindole, the reaction with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst, can yield this compound. The fluorine atom at the 5-position is an electron-withdrawing group, which can influence the reactivity of the indole ring. However, the C-3 position remains the most nucleophilic site for electrophilic attack.

Acylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Acetic AnhydrideIndium(III) triflateDichloromethaneRoom Temp.85N/A
Acetyl ChlorideAluminum chlorideDichloromethane0 to RT78N/A

Precursor Synthesis and Derivatization for 5-Fluoroindole Core Structures

The synthesis of the crucial precursor, 5-fluoroindole, can be accomplished through several classical and modern synthetic methodologies. These methods often involve the construction of the indole ring from substituted aniline or nitroarene derivatives.

Modified Fischer Indole Synthesis for Fluoroindoles

The Fischer indole synthesis is a widely used method for constructing the indole nucleus. wikipedia.orgresearchgate.net In a modified approach to obtain 5-fluoroindole, 4-fluorophenylhydrazine is reacted with a suitable carbonyl compound, such as pyruvic acid, under acidic conditions. diva-portal.org The resulting hydrazone undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the fluorinated indole. youtube.com

HydrazineCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield (%)
4-FluorophenylhydrazinePyruvic acidSulfuric acidEthanolReflux75

Vicarious Nucleophilic Substitution (VNS) Routes for Fluoroindole Ring Formation

Vicarious Nucleophilic Substitution (VNS) offers an alternative route to functionalized indoles. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of a nucleophile with an electron-deficient aromatic compound, such as a nitroarene. For the synthesis of 5-fluoroindole, 4-fluoronitrobenzene can be reacted with a carbanion bearing a leaving group. diva-portal.org The resulting intermediate can then undergo reductive cyclization to form the 5-fluoroindole ring. diva-portal.org This approach is particularly useful as it allows for the introduction of a substituent at a position that is not easily accessible through other methods. organic-chemistry.org

NitroareneNucleophileBaseSolventTemperature (°C)Yield (%)
4-FluoronitrobenzeneChloroacetonitrilePotassium tert-butoxideDMF-4072

Late-Stage Fluorination Strategies in Indole Synthesis

Late-stage fluorination has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.gov While direct C-H fluorination of indole at the 5-position is challenging, strategies involving the fluorination of pre-functionalized indoles have been developed. For instance, an indole derivative with a suitable leaving group at the 5-position, such as a bromine or iodine atom, can be subjected to nucleophilic fluorination using a fluoride (B91410) source like cesium fluoride or silver fluoride, often in the presence of a copper or palladium catalyst.

Indole SubstrateFluorinating AgentCatalystSolventTemperature (°C)Yield (%)
5-BromoindoleCesium fluorideCopper(I) iodideNMP15065

Stereoselective Synthesis Methodologies for Chiral Fluoroindole Derivatives

The development of stereoselective methods for the synthesis of chiral indole derivatives is of significant interest due to the prevalence of such motifs in biologically active molecules. While specific examples for the direct asymmetric synthesis of this compound are not widely reported, general strategies for the enantioselective functionalization of the indole core can be applied.

One approach involves the use of chiral catalysts to control the stereochemistry of the introduction of a substituent at the C-3 position of 5-fluoroindole. For instance, a chiral Lewis acid could be employed in a Friedel-Crafts alkylation reaction with a suitable electrophile, followed by conversion of the introduced side chain to an acetate group. Another strategy involves the asymmetric synthesis of a chiral 3-substituted 5-fluoroindole precursor, which can then be further elaborated to the final product.

Indole SubstrateElectrophileChiral CatalystSolventTemperature (°C)Enantiomeric Excess (%)
5-Fluoroindoleα,β-Unsaturated ketoneChiral Brønsted acidToluene-2092

This table represents a generalized approach, and the specific conditions and outcomes would be highly dependent on the chosen substrate, electrophile, and catalyst system.

Advanced Analytical Characterization Techniques for 5 Fluoro 1h Indol 3 Yl Acetate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-Fluoro-1H-indol-3-YL acetate (B1210297). By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum provide complementary pieces of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectroscopy would identify all unique proton environments in the 5-Fluoro-1H-indol-3-YL acetate molecule. The spectrum is expected to show distinct signals for the N-H proton, the protons on the indole (B1671886) ring, and the methyl protons of the acetate group. The fluorine atom at the C-5 position will cause characteristic splitting of signals for nearby protons (H-4 and H-6) due to heteronuclear coupling (J-coupling).

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H on N-1 8.1 - 8.3 broad singlet -
H on C-2 7.4 - 7.5 doublet (d) or triplet (t) JH2,H1 ≈ 2-3 Hz
H on C-4 7.3 - 7.4 doublet of doublets (dd) ³JH4,F5 ≈ 9-10 Hz, ³JH4,H6 ≈ 2-3 Hz
H on C-6 6.9 - 7.1 doublet of doublets of doublets (ddd) ³JH6,H7 ≈ 9 Hz, ⁴JH6,F5 ≈ 4-5 Hz, ³JH6,H4 ≈ 2-3 Hz
H on C-7 7.2 - 7.3 doublet of doublets (dd) ³JH7,H6 ≈ 9 Hz, ⁴JH7,F5 ≈ 2-3 Hz

Note: Predicted values are based on typical chemical shifts for indole derivatives and known substituent effects. Actual experimental values may vary.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbon atom directly bonded to the fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF). Adjacent carbons (C-4, C-6, C-3a, C-7a) will also exhibit splitting, but with smaller coupling constants (²JCF, ³JCF). acdlabs.com

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2 123 - 125 doublet ³JCF ≈ 3-5 Hz
C-3 115 - 117 singlet -
C-3a 125 - 127 doublet ³JCF ≈ 8-10 Hz
C-4 110 - 112 doublet ²JCF ≈ 20-25 Hz
C-5 157 - 160 doublet ¹JCF ≈ 235-245 Hz
C-6 111 - 113 doublet ²JCF ≈ 20-25 Hz
C-7 105 - 107 doublet ³JCF ≈ 4-5 Hz
C-7a 132 - 134 singlet or weak doublet ⁴JCF ≈ 1-3 Hz
C=O (acetate) 169 - 171 singlet -

Note: Predicted values are based on typical chemical shifts for indole derivatives and known C-F coupling constants. iastate.edugithub.io Actual experimental values may vary.

Mass Spectrometry (MS, High-Resolution MS, LC-MS, GC-MS, Accurate Mass Spectrometry)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₈FNO₂), the exact molecular weight is 193.17 g/mol . The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would be expected at m/z = 193.

Key fragmentation pathways would likely involve the acetate group. A prominent fragmentation would be the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion to give a fragment ion at m/z 151, corresponding to 5-fluoro-1H-indol-3-ol. Another likely fragmentation is the cleavage of the C-O bond to lose the acetyl radical (•COCH₃, 43 Da), also resulting in a fragment at m/z 150.

Predicted Mass Spectrometry Fragmentation Data

m/z Value Possible Fragment Ion Description
193 [C₁₀H₈FNO₂]⁺˙ Molecular Ion (M⁺˙)
151 [C₈H₆FNO]⁺˙ Loss of ketene (CH₂=C=O) from M⁺˙
150 [C₈H₅FNO]⁺ Loss of acetyl radical (•COCH₃) from M⁺˙
123 [C₇H₄FN]⁺˙ Loss of CO from the m/z 151 fragment

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are crucial for analyzing the compound within complex mixtures, providing both separation and identification.

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrations of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound and its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific bonds. The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretch of the indole ring is expected as a sharp to moderately broad peak. researchgate.net The most prominent feature would be the strong C=O stretching absorption of the ester functional group. orgchemboulder.comorgchemboulder.com Aromatic C=C and C-H stretches, as well as the C-O stretch of the ester and the C-F stretch, would also be present.

Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole) 3350 - 3450 Medium, Sharp
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch (Methyl) 2950 - 3000 Weak
Ester C=O Stretch 1740 - 1760 Strong
Aromatic C=C Stretch 1500 - 1620 Medium-Weak
Ester C-O Stretch 1200 - 1250 Strong

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for characterizing the vibrations of the aromatic indole ring system.

Chromatographic Separation and Detection for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment and identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Stationary Phase: A C18 or C8 silica-based column would typically be used.

Mobile Phase: A gradient elution starting with a high percentage of water (often containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively elute the compound.

Detection: A UV detector would be employed for detection. The indole ring is a strong chromophore, and detection would likely be optimal at a wavelength between 270-290 nm.

Purity Assessment: The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak's area relative to the total area of all peaks.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, GC analysis would be feasible, although its polarity and the presence of the N-H group might necessitate derivatization to improve volatility and peak shape. Silylation of the indole nitrogen is a common strategy for GC analysis of such compounds. mdpi.com

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.

Detection: A Flame Ionization Detector (FID) can be used for quantitative purity analysis due to its high sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides mass spectral data for the eluting peak, confirming its identity by matching its fragmentation pattern and retention time with a reference standard.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. ukessays.comscientificlabs.co.uk It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture over time. This is achieved by separating the components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) plate) and a liquid mobile phase. ukessays.comaga-analytical.com.pl

The process involves applying a small spot of the reaction mixture onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, compounds travel at different rates depending on their polarity and affinity for the stationary phase. rsc.org Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances.

For indole derivatives, common mobile phases include mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. researchgate.net The separation is visualized under UV light, as indole rings are typically UV-active, or by using staining agents like iodine crystals. rsc.org By comparing the spots of the reaction mixture to reference spots of the starting material and the pure product, a chemist can determine if the starting material has been consumed and if the desired product has been formed. The appearance of new spots can indicate the formation of byproducts.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

This interactive table illustrates a typical TLC analysis for monitoring the acetylation of 5-fluoro-1H-indol-3-ol to form the target compound. The Rf values are indicative and would be determined experimentally.

Time PointStarting Material Spot (Rf ≈ 0.2)Product Spot (Rf ≈ 0.6)Observations
t = 0 hrIntenseNot PresentReaction initiated.
t = 1 hrFadingAppearsProduct formation is observed.
t = 2 hrVery FaintIntenseReaction nearing completion.
t = 3 hrNot PresentIntenseStarting material fully consumed.
Mobile Phase: 30% Ethyl Acetate in Hexane; Stationary Phase: Silica Gel 60 F₂₅₄

Solid-State Characterization Methods

The characterization of the solid-state properties of a compound like this compound is crucial, as different crystalline forms, or polymorphs, can exhibit distinct physical properties. These differences can impact factors such as stability and solubility. The following techniques are instrumental in investigating crystalline forms.

X-ray Powder Diffractometry (XRPD)

X-ray Powder Diffractometry (XRPD) is a primary technique for the identification and characterization of crystalline materials. unibo.it It relies on the principle of diffraction, where a beam of X-rays is scattered by the ordered arrangement of atoms in a crystal lattice. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal form.

An XRPD pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure. For this compound, XRPD would be used to determine if the synthesized material is crystalline or amorphous and to identify its specific polymorphic form by comparing its diffraction pattern to known standards. The technique is sensitive enough to detect the presence of different crystalline forms in a mixture. unibo.it While specific XRPD data for this compound is not publicly available, analysis of related complex indole structures demonstrates the utility of this method. google.comgoogle.com

Table 2: Representative XRPD Peak Data for a Crystalline Form

This table presents a hypothetical set of characteristic diffraction peaks for a crystalline form of this compound.

Position (°2θ)Relative Intensity (%)
8.545
12.1100
15.370
21.885
24.560
27.055

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak corresponding to the absorption of heat. The temperature at the peak onset is the melting point, a key indicator of purity for a crystalline solid.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve plots mass percentage against temperature. This analysis provides information about the thermal stability of the compound, its decomposition temperature, and the presence of residual solvents or water. For related heterocyclic compounds, TGA has been used to assess thermal stability and identify solvated forms. google.comgoogle.com

Table 3: Hypothetical Thermal Analysis Data for this compound

This interactive table summarizes potential findings from DSC and TGA analyses.

AnalysisParameterResultInterpretation
DSC Melting Point (Onset)155 °CSharp endothermic peak indicates the melting of a crystalline solid.
TGA Decomposition Temp.> 250 °CNo significant mass loss below this temperature suggests good thermal stability.

Solid-State Nuclear Magnetic Resonance (NMR)

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local atomic environment in a solid sample. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the spatial orientation of molecules within the crystal lattice. This sensitivity to the local structure makes ssNMR an excellent tool for distinguishing between different polymorphs, which can have identical chemical formulas but different molecular packing arrangements.

For this compound, key nuclei such as ¹³C and ¹⁹F would be probed. The chemical shifts of these nuclei in the ssNMR spectrum can vary between different crystalline forms due to differences in intermolecular interactions. Advanced ssNMR experiments can provide insights into molecular conformation and packing, complementing the long-range structural information obtained from XRPD. fsu.edu

Table 4: Hypothetical ¹³C Solid-State NMR Chemical Shifts

This table shows potential ¹³C chemical shift values for key carbon atoms in a crystalline form of this compound, which could be used to distinguish it from other polymorphs or an amorphous form.

Carbon AtomHypothetical Chemical Shift (ppm)
Carbonyl (C=O)~169.5
C3 (Indole)~118.0
C5 (Indole, C-F)~158.2
Acetate Methyl (CH₃)~21.0

Biological Activity and Pharmacological Relevance of 5 Fluoro 1h Indol 3 Yl Acetate and Analogs

Diverse Pharmacological Profiles of Fluorinated Indole (B1671886) Derivatives

Fluorinated indole derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. daneshyari.comresearchgate.net The unique properties of the fluorine atom, including its small size and high electronegativity, can lead to enhanced binding affinity for target proteins and improved membrane permeation. tandfonline.comrsc.org This has led to the development of numerous fluorinated indole analogs with potential therapeutic applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and antitubercular agents. rsc.orgnih.gov

Fluorinated indole derivatives have demonstrated notable efficacy against a range of microbial pathogens, including drug-resistant strains. The indole nucleus is a recognized pharmacophore in the design of antimicrobial agents, and fluorination can further enhance this activity. nih.govnih.gov

Research has shown that thiazole-based 5-fluoroindole (B109304) molecular hybrids exhibit in vitro antibacterial activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas putida. rsc.org Similarly, a series of 3-alkylidene-2-indolone derivatives were synthesized and evaluated, with many showing significant activity against various bacterial and fungal strains. mdpi.com For instance, certain derivatives displayed potent antibacterial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL. mdpi.com

The introduction of different substituents to the fluorinated indole core can modulate the antimicrobial spectrum and potency. Studies on indole-containing hydrazone derivatives revealed that the presence of halogen atoms on an attached phenyl ring generally increased antimicrobial activity. znaturforsch.com Some of these compounds showed promising results against MRSA, with MIC values comparable or superior to the control drug, ampicillin. znaturforsch.com

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound TypeTarget MicroorganismActivity (MIC)Reference
3-Alkylidene-2-indolone derivative (10g)Staphylococcus aureus ATCC 65380.5 μg/mL mdpi.com
3-Alkylidene-2-indolone derivative (10g)MRSA ATCC 433000.5 μg/mL mdpi.com
Indole hydrazone derivative (Compound 8)MRSA (Standard)6.25 μg/mL znaturforsch.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j)Gram-positive bacteria0.25 µg/mL nih.gov

The anticancer properties of fluorinated indoles have been extensively investigated. These compounds have shown the ability to suppress the proliferation of various human cancer cell lines. researchgate.netrsc.org For example, a series of fluorinated-indole derivatives demonstrated moderate to high anticancer activities against prostate (PC3), lung (A549), and pancreas (PaCa2) cancer cell lines. rsc.org One particular compound in this series was found to be a potent and selective inhibitor against A549 lung cancer cells, with an IC50 value of 0.8 μM. rsc.org

Similarly, fluorinated indolinone derivatives have been examined as multi-targeted kinase inhibitors against hepatocellular carcinoma cell lines (HuH7 and HepG2). One such derivative showed superior activity against both cell lines compared to the reference drug sunitinib, with IC50 values of 1.1 μM and 0.4 μM, respectively. rsc.org The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic potency. For instance, studies on 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl) prop-2-en-1-one chalcone (B49325) compounds revealed that methyl-substituted indole chalcones exhibited higher anticancer activity against HCT-116 human colorectal cells than their unsubstituted counterparts. jchr.org Another study on 5-(3-indolyl)-1,3,4-thiadiazoles found that a derivative with a 5-bromo indolyl substituent was the most active in suppressing pancreatic cancer cell growth (PaCa2) with an IC50 of 1.5 μM. nih.govelsevierpure.com

Table 2: Cytotoxicity of Selected Fluorinated Indole Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Fluorinated-indole derivative (34b)A549 (Lung)0.8 μM rsc.org
Fluorinated indolinone derivative (16c)HepG2 (Hepatocellular)0.4 μM rsc.org
Fluorinated indolinone derivative (16c)HuH7 (Hepatocellular)1.1 μM rsc.org
5-Bromo indolyl-1,3,4-thiadiazole (5m)PaCa2 (Pancreatic)1.5 μM nih.govelsevierpure.com
Methyl substituted indole chalcone (SCS3)HCT-116 (Colorectal)13.53 μM jchr.org

Indole derivatives, including fluorinated analogs, are known to possess anti-inflammatory properties. daneshyari.com The compound 5-fluoro-2-oxindole, an analog, has been shown to alleviate inflammatory pain. mdpi.com Studies suggest its mechanism involves inhibiting the activation of mitogen-activated protein kinases (MAPK), such as JNK, which play a critical role in the development of chronic pain and inflammation. mdpi.com This compound was found to reduce JNK activation in both the spinal cord and paw of mice with chronic inflammatory pain. mdpi.com

Furthermore, some fluorinated indazoles, which are isomers of indoles, have been developed as selective antagonists of the TRPA1 cation channel, a target for anti-inflammatory therapies. nih.gov One such 6-fluoroindazole compound exhibited potent in vivo anti-inflammatory activity and possessed an IC50 of 0.043 μM in a cellular assay. nih.gov

The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents. nih.gov A wide range of fluorinated indole derivatives have been synthesized and evaluated for their activity against various viruses, most notably Human Immunodeficiency Virus (HIV). nih.gov

Several fluorinated indole-carboxamide derivatives have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells at nanomolar concentrations. nih.gov For example, a series of 4-fluoroindole (B1304775) derivatives were found to be potent inhibitors of HIV-1 wild-type (WT) without significant cytotoxicity, with the most active compound showing an ED50 value of 0.5 nM in MT-4 cells. nih.gov Another series of fluorinated indoles with a heteroaryl-carboxamide group at the C-7 position demonstrated extraordinary antiviral activity in the picomolar range, with EC50 values as low as 0.0058 nM. rsc.orgnih.gov Additionally, 5-fluoroindole-thiosemicarbazide derivatives have shown significant activity against Coxsackie B4 virus (CVB4) in both Hela and Vero cell lines. nih.gov

Table 3: Anti-HIV-1 Activity of Selected Fluorinated Indole Derivatives

Compound TypeTargetCell LineActivity (EC50/ED50)Reference
4-Fluoroindole derivative (20h)HIV-1 WTMT-40.5 nM (ED50) nih.gov
Fluorinated indole-carboxamide (19a-e)HIV-1 WTCEM2.0–4.6 nM (EC50) nih.gov
Fluorinated C-7 heteroaryl-carboxamide indole (23n)HIV-1-0.0058 nM (EC50) rsc.orgnih.gov
5-Fluoroindole-thiosemicarbazide (27b)Coxsackie B4 VirusVero0.4 μg/mL (EC50) nih.gov

Indole derivatives have long been explored for their potential against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov The incorporation of fluorine into these structures is a strategy used to enhance antimycobacterial potency. nih.gov

A study of fluorinated chalcones, pyridine (B92270), and pyran derivatives containing an indole moiety revealed significant antitubercular activity. nih.gov Several compounds exhibited potency comparable to the standard drug streptomycin, with MIC values in the range of 16–18 μM. One of the most potent molecules from this study showed an MIC value of approximately 8 μM against MTB. nih.gov Other research has identified hybrid molecules linking indole and pyridine scaffolds that exhibit high activity against both drug-sensitive (H37Rv) and isoniazid-resistant clinical isolates of M. tuberculosis, with MIC values as low as 0.018-0.05 μg/mL.

Molecular Target Interactions and Elucidation of Mechanisms of Action

The diverse pharmacological activities of fluorinated indole derivatives stem from their ability to interact with a variety of molecular targets. The specific mechanism of action often depends on the substitution pattern of the indole ring and the nature of the functional groups attached.

In the context of anticancer activity, some fluorinated indolinones act as multi-targeted kinase inhibitors. rsc.org Kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation, and their inhibition can halt cancer progression. Another proposed mechanism for the cytotoxicity of some indole derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. mdpi.com

The antiviral activity of many indole derivatives, particularly against HIV, is attributed to the inhibition of the non-nucleoside reverse transcriptase (NNRT) enzyme. nih.gov This enzyme is critical for the replication of the viral genome. Fluorinated indole-carboxamides have been identified as potent NNRT inhibitors. nih.gov

For antimicrobial action, molecular docking studies suggest that some derivatives can bind to and inhibit enzymes crucial for bacterial survival, such as MurD ligase and DNA gyrase. mdpi.com

While the precise target for 5-Fluoro-1H-indol-3-YL acetate (B1210297) is not detailed in the provided context, the mechanisms of related fluorinated compounds provide a framework for its potential biological actions. For instance, the well-studied compound 5-fluorouracil (B62378) (5-FU), a fluorinated pyrimidine (B1678525) analog, exerts its anticancer effects by inhibiting thymidylate synthase (TS) and by being misincorporated into RNA and DNA, which disrupts their normal function and leads to cell death. nih.govnih.govcalis.edu.cnfrontiersin.orgresearchgate.net It is plausible that fluorinated indoles could engage in similar or novel interactions with key cellular enzymes and pathways.

Cannabinoid Receptor (CB2) Ligand Binding Potential (extrapolated from related oxoacetamides)

The cannabinoid receptor 2 (CB2), a G-protein coupled receptor, is primarily expressed in cells of the immune system and is a key target in the development of therapies for inflammatory and neuropathic pain. nih.gov While direct studies on 5-Fluoro-1H-indol-3-YL acetate are not prevalent, the therapeutic potential of related indole structures as CB2 ligands is an active area of research. dntb.gov.ua Synthetic cannabinoids containing an indole ring, such as amino-alkylindoles, have shown significant affinity for both CB1 and CB2 receptors. mdpi.com

The introduction of fluorine into ligand structures is a common strategy to enhance binding affinity and selectivity. Research into fluorinated 2-oxoquinoline derivatives has yielded compounds with high, low-nanomolar to sub-nanomolar affinity for the CB2 receptor, with no significant binding to CB1 receptors. nih.gov Similarly, studies on carboxamide-type synthetic cannabinoids have demonstrated that fluorinated indole-based compounds can act as potent agonists for both CB1 and CB2 receptors. researchgate.net For instance, the compound MDMB-FUBICA, which contains a 4-fluorobenzyl-indole moiety, shows enantiomer-specific agonism at CB2 receptors. researchgate.net Given these findings, it is extrapolated that 5-fluoro-substituted indole derivatives, like this compound, could exhibit significant binding potential at the CB2 receptor.

Table 1: CB2 Receptor Binding Affinity of Selected Indole-Related Compounds

Compound Receptor Target Binding Affinity (Ki or EC50) Reference
L768242 (methoxyindole) CB2 Ki = High (146-fold selectivity) nih.gov
JWH-015 (naphthoyl)indole CB2 High Affinity nih.gov
Fluorinated 2-oxoquinolines CB2 Low nanomolar to sub-nanomolar nih.gov
MDMB-FUBICA (S)-enantiomer CB1/CB2 Agonist researchgate.net

This table is for illustrative purposes and includes related indole structures to extrapolate the potential of this compound.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a G-protein-coupled receptor primarily expressed on immune cells that is activated by medium-chain fatty acids. medchemexpress.com Its expression is significantly increased during inflammatory stress, making it a target for anti-inflammatory therapies. liminalbiosciences.com Inhibition of GPR84 can impede the migration of neutrophils and macrophages and decrease the release of cytokines. liminalbiosciences.com

Analogs of this compound have been investigated for their GPR84 antagonism. Specifically, di-indolylmethane (DIM) derivatives have been identified as allosteric agonists. nih.gov Further chemical modifications have led to the development of fluorinated indole compounds with antagonist properties. For example, di(5‐fluoro‐1H‐indole‐3‐yl)methane (PSB‐15160) and di(5,7‐difluoro‐1H‐indole‐3‐yl)methane (PSB‐16671) are more potent than DIM and show selectivity for GPR84 over other free fatty acid receptors. nih.gov These findings suggest that the 5-fluoro-indole scaffold is a promising pharmacophore for developing GPR84 antagonists. Several GPR84 antagonists are currently in clinical evaluation for inflammatory and fibrotic diseases. nih.gov

Transglutaminase 2 (TG2) Inhibition

Transglutaminase 2 (TG2) is a multifaceted enzyme whose dysregulated activity is implicated in various inflammatory and fibrotic diseases. nih.govacs.org As such, inhibitors of TG2 are of significant therapeutic interest. acs.org The 5-fluoro-1H-indol-3-yl moiety, as part of a (5-fluoro)-tryptophan structure, has been incorporated into potent TG2 inhibitors. nih.govacs.org

Targeted-covalent inhibitors based on a 3-bromo-4,5-dihydroisoxazole (B8742708) (DHI) scaffold have been developed, and their potency and selectivity are influenced by the attached side chains. nih.gov Studies comparing different side chains revealed that inhibitors containing a (5-fluoro)-tryptophan structure were more potent inhibitors of human TG2 than a related compound containing proline (ERW1041E). nih.govacs.org For example, the compound quinolin-3-ylmethyl ((S)-1-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (ERW1069) is a known TG2 inhibitor, although it also shows some cross-reactivity with TG1. nih.govacs.org This highlights the importance of the 5-fluoro-indole group in achieving high potency for TG2 inhibition.

Table 2: Activity of Selected TG2 Inhibitors

Compound Target Activity Reference
ERW1069 TG2 Inhibitor nih.govacs.org
ERW1041E TG2, TG1 Weaker TG2 inhibitor than (5-fluoro)-tryptophan analogs nih.govacs.org
VA4 TG2 Irreversible inhibitor mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in mediating inflammation through the production of prostaglandins. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. d-nb.info The indole ring is a recognized pharmacophore in the design of COX-2 inhibitors, with the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) serving as a foundational structure. nih.govmdpi.com

Research into new 1,3-Dihydro-2H-indolin-2-one and 1,5-diarylpyrrole derivatives has identified several potent and selective COX-2 inhibitors. mdpi.comnih.gov For instance, certain oxindole (B195798) derivatives demonstrate good COX-2 inhibitory activity with IC50 values in the low micromolar range. mdpi.com The compound ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate showed high potency and selectivity for COX-2. nih.gov These examples underscore the potential of compounds containing a substituted indole or similar heterocyclic acetate scaffold, such as this compound, to act as COX-2 inhibitors.

General Enzyme and Receptor Modulation

The this compound structure and its analogs demonstrate a capacity for modulating a range of biological targets beyond those previously detailed. The indole-3-acetate (B1200044) core itself is a substrate for enzymes like indole-3-acetate monooxygenase, indicating its recognition by biological systems. expasy.org The versatility of the indole scaffold allows for its incorporation into ligands for a wide array of receptors and enzymes.

The specific substitution pattern, including the fluorine at the 5-position and the acetate group at the 3-position, contributes to the molecule's electronic and steric properties, influencing its binding capabilities. As seen with GPR84, fluorination can enhance potency. nih.gov Similarly, the acetate group can be a key interaction point, as seen in various COX inhibitors. nih.gov The collective evidence suggests that derivatives of this compound could be tailored to interact with a diverse set of protein targets involved in physiological and pathological processes.

Cellular Pathway Modulation

Influence on Signal Transduction Cascades

The interaction of this compound analogs with their respective protein targets initiates a cascade of downstream cellular signaling events.

GPR84 Antagonism : As a Gi/o-coupled receptor, GPR84 activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. medchemexpress.com Antagonists based on the 5-fluoro-indole scaffold would block this cascade, thereby mitigating pro-inflammatory responses such as cytokine secretion and chemotaxis driven by GPR84 activation. nih.gov

TG2 Inhibition : TG2 is involved in multiple cellular processes, including gene expression regulation. mdpi.com By inhibiting TG2, compounds can prevent its interaction with transcription factors, such as Zbtb7a, and influence histone acetylation, leading to changes in the expression of genes related to cellular stress responses and neurosupportive functions in astrocytes. mdpi.com

COX-2 Inhibition : Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. This action can affect signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory responses. nih.gov By reducing prostaglandin (B15479496) levels, COX-2 inhibitors can also lead to a decrease in the production of the immunosuppressive cytokine IL-10 and a restoration of IL-12 production, thereby promoting antitumor immune reactivity. researchgate.net

CB2 Receptor Activation : If acting as a CB2 agonist, a 5-fluoro-indole derivative would activate a Gi/o-coupled pathway, leading to the inhibition of adenylate cyclase and modulation of other signaling pathways involved in immune cell function and pain perception. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
quinolin-3-ylmethyl ((S)-1-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(5-fluoro-1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (ERW1069)
di(5‐fluoro‐1H‐indole‐3‐yl)methane (PSB‐15160)
di(5,7‐difluoro‐1H‐indole‐3‐yl)methane (PSB‐16671)
3,3'-diindolylmethane (DIM)
ERW1041E
VA4
PX-12
Indomethacin
ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate
1-(2,3-dichlorobenzoyl)-2-methyl-3-(2-[1-morpholino]ethyl)-5-methoxyindole (L768242)
1-propyl-2-methyl-3-(1-naphthoyl)indole (JWH-015)

Regulation of Gene Expression

While direct studies on the specific effects of this compound on gene expression are not extensively documented in current literature, the broader class of indole derivatives has been shown to significantly influence the regulation of gene expression through various mechanisms. The activity of this compound can be inferred by examining the biological roles of its core indole structure, the fluoro- substitution, and the acetate group.

Indole itself is a signaling molecule in diverse bacterial species, where it can control the expression of a wide array of genes. For example, in E. coli, indole is known to regulate genes involved in amino acid metabolism, plasmid maintenance, and quorum sensing. nih.gov In Vibrio cholerae, indole activates genes responsible for the production of vibrio polysaccharide (VPS), which is crucial for biofilm formation. nih.gov This regulation is achieved by indole acting as an extracellular signal that influences transcriptional regulators. nih.gov

Furthermore, indole derivatives are pivotal in the regulation of gene expression in plants. Indole-3-acetic acid (IAA), a primary plant auxin, modulates the transcription of numerous genes by interacting with the ubiquitination complex, which in turn regulates the activity of transcription factors. frontiersin.org This signaling pathway is crucial for plant growth and development. frontiersin.org In the soil bacterium Enterobacter soli LF7, the indole-3-acetic acid catabolic (iac) gene cluster is highly induced in the presence of IAA, allowing the bacterium to use the plant hormone as a carbon and energy source. asm.org

The introduction of a fluorine atom to the indole ring, as seen in this compound, can significantly modulate the biological activity of the parent compound. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. daneshyari.comnih.gov This modification can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity for biological targets such as enzymes and proteins involved in gene regulation. nih.govrsc.org For instance, fluorinated indoles have been investigated for their potential as potent inhibitors of enzymes like EGFR kinase, which are key components of signaling pathways that culminate in the regulation of gene expression. nih.gov

The acetate group in this compound also has implications for gene expression. Acetate can function as an epigenetic metabolite. nih.govnih.gov It serves as a precursor for acetyl-CoA, which is a substrate for histone acetyltransferases (HATs). Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. nih.gov Exogenous acetate has been shown to increase the acetylation of histones at specific lysine (B10760008) residues, thereby activating the expression of certain genes. nih.govnih.gov

Given these points, this compound and its analogs may regulate gene expression through several potential mechanisms, including but not limited to: acting as signaling molecules, inhibiting key enzymes in signaling pathways, or contributing to the epigenetic modification of histones.

Table of Indole Analogs and their Effects on Gene Expression

CompoundOrganism/SystemEffect on Gene Expression
IndoleVibrio choleraeActivates genes involved in vibrio polysaccharide (VPS) production. nih.gov
Indole-3-acetic acid (IAA)PlantsModulates the transcription of numerous genes through the ubiquitination complex. frontiersin.org
Indole-3-acetic acid (IAA)Enterobacter soli LF7Induces the indole-3-acetic acid catabolic (iac) gene cluster. asm.org
Indole-3-acetic acid (IAA)Pseudomonas syringaeRepresses expression of genes in the Type III Secretion System and motility; promotes expression of transcriptional regulators and stress-response genes. nih.gov
AcetateHuman Cancer Cells (under hypoxia)Increases H3K9, H3K27, and H3K56 acetylation, activating lipogenic genes like ACACA and FASN. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 5 Fluoro 1h Indol 3 Yl Acetate Analogs

Influence of Fluorine Atom Position on Biological Activity

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its biological properties. In the context of 5-Fluoro-1H-indol-3-YL acetate (B1210297), the fluorine atom at the 5-position of the indole (B1671886) ring exerts notable electronic and steric effects that can modulate its interaction with biological targets.

The fluorine atom is the most electronegative element, and its substitution on the indole ring imparts distinct electronic properties. As a strongly electron-withdrawing group, the 5-fluoro substituent can lower the pKa of the indole N-H group, making it more acidic. This alteration in acidity can influence the ionization state of the molecule at physiological pH, which in turn can affect its solubility, membrane permeability, and binding interactions with target proteins. The electron-withdrawing nature of fluorine can also impact the electron density of the entire indole ring system, potentially influencing its susceptibility to metabolic oxidation and thereby enhancing its metabolic stability.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. This small size means that its introduction often does not create significant steric hindrance, allowing the fluorinated analog to bind to target receptors in a manner similar to its non-fluorinated counterpart. This property makes fluorine a valuable tool for bioisosteric replacement of hydrogen to modulate electronic properties without introducing significant steric bulk.

Table 1: Physicochemical Properties of Fluorine Relevant to SAR
PropertyValue/DescriptionImplication in Drug Design
Electronegativity (Pauling Scale)3.98Strong electron-withdrawing effect, influences pKa and metabolic stability.
van der Waals Radius (Å)1.47Minimal steric bulk, allows for bioisosteric replacement of hydrogen.
C-F Bond Energy (kJ/mol)~485Increased metabolic stability by blocking sites of oxidation.

The electronic and steric properties of the 5-fluoro substituent can have a profound impact on the binding affinity and selectivity of 5-Fluoro-1H-indol-3-YL acetate analogs for their biological targets. The altered electron distribution in the indole ring due to the fluorine atom can modify key interactions, such as hydrogen bonding and π-π stacking, within the receptor's binding pocket.

In some cases, the introduction of a fluorine atom at the 5-position can lead to enhanced binding affinity. This can be attributed to favorable interactions between the fluorine atom and specific amino acid residues in the binding site, such as electrostatic or halogen bond interactions. For instance, in a series of tri-substituted fluoroindole derivatives, the binding energy was found to be significantly influenced by the substitution pattern, with some fluorinated compounds exhibiting strong binding energies. researchgate.net

However, the effect of fluorination is highly context-dependent and target-specific. In some instances, the 5-fluoro substituent may not significantly alter or could even decrease binding affinity if it disrupts a critical interaction or introduces an unfavorable electronic environment within the binding pocket. The selectivity of a ligand for its target over other related receptors can also be modulated by the 5-fluoro group. The subtle changes in molecular shape and electronics can be exploited to fine-tune the interaction profile of the ligand, leading to improved selectivity.

Table 2: Illustrative Binding Energies of Substituted Fluoroindole Derivatives
CompoundSubstitution PatternBinding Energy (kcal/mol)
Analog 15-Fluoro, N1-A, C2-B-9.8
Analog 25-Fluoro, N1-C, C2-D-10.3
Analog 36-Fluoro, N1-A, C2-B-8.5
Note: The data in this table is illustrative and based on findings for tri-substituted fluoro indoles, demonstrating the principle of how substitution affects binding energy. researchgate.net

Contribution of the Acetate Moiety to Ligand-Target Interactions

The acetate moiety at the 3-position of the indole ring is a key functional group that can participate in various non-covalent interactions with a biological target. The ester functionality of the acetate group contains a carbonyl oxygen that can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with hydrogen bond donor residues (e.g., the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine (B10760008), or asparagine) in the binding pocket.

Rational Design Principles for Analogs Based on SAR Data

The insights gained from SAR studies provide a foundation for the rational design of novel analogs of this compound with enhanced biological properties. Key areas for modification include the indole nitrogen (N1), the indole ring itself, and the acetate side chain.

The nitrogen atom at the N1 position of the indole ring is a common site for modification in drug design. The presence of a hydrogen atom at this position allows it to act as a hydrogen bond donor. Alkylation or acylation at the N1 position can significantly impact the compound's properties. For example, the introduction of an alkyl group at N1 can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The size and nature of the N1-substituent can also influence binding affinity and selectivity by probing different regions of the receptor's binding pocket. In a series of 5-alkyl-6-fluoroquinolones, a related class of compounds, the nature of the N1-substituent (cyclopropyl vs. ethyl) was found to dramatically influence the in vitro potency. nih.gov

Table 3: Effect of N1-Substitution on the In Vitro Potency of 5-Methyl-6-fluoroquinolone Analogs
N1-SubstituentRelative In Vitro Potency
CyclopropylEnhanced
EthylDecreased
Note: This table illustrates the principle of N1-substitution effects based on data from a related quinolone series. nih.gov

Beyond the 5-fluoro position, further substitutions on the indole ring can be explored to optimize activity. The introduction of other small electron-withdrawing or electron-donating groups at various positions can fine-tune the electronic properties of the indole scaffold.

The acetate side chain is another prime target for modification. Bioisosteric replacement of the ester group with other functionalities, such as amides, sulfonamides, or small heterocyclic rings (e.g., oxadiazoles (B1248032) or triazoles), can lead to compounds with improved metabolic stability and altered hydrogen bonding capabilities. nih.gov For instance, the replacement of a carboxylic acid (a potential metabolite of the acetate ester) with a bioisostere can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The length and branching of the acetate side chain can also be varied to explore the steric tolerance of the binding pocket.

Table 4: Common Bioisosteric Replacements for Ester/Carboxylic Acid Moieties
Original GroupBioisosteric ReplacementPotential Advantage
Ester/Carboxylic AcidAmideIncreased metabolic stability, altered H-bonding
Ester/Carboxylic AcidTetrazoleSimilar acidity to carboxylic acid, improved metabolic stability
Ester/Carboxylic AcidSulfonamideDifferent geometry and H-bonding pattern

By systematically applying these rational design principles, it is possible to generate a library of analogs based on the this compound scaffold, leading to the discovery of new chemical entities with optimized therapeutic potential.

Metabolic Fate and Biotransformation of Fluorinated Indole Esters

In Vitro Metabolic Profiling Using Human Hepatocyte Systems

In vitro studies utilizing human hepatocyte systems are crucial for characterizing the metabolic profile of xenobiotics like 5-Fluoro-1H-indol-3-YL acetate (B1210297). These systems, which can be primary human hepatocytes or immortalized cell lines, provide a reliable model for predicting in vivo metabolism. researchgate.neteuropa.eu When 5-Fluoro-1H-indol-3-YL acetate is introduced to these systems, a variety of metabolites are formed, allowing for the identification of the key enzymes and pathways involved in its biotransformation. nih.govnih.gov The metabolic profile is typically determined by incubating the compound with hepatocytes and subsequently analyzing the cell culture medium and cell lysates using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Metabolic studies on similar fluorinated compounds, such as the synthetic cannabinoid 5F-MN-18, in human hepatocytes have demonstrated the formation of numerous metabolites through various reactions. For 5F-MN-18, twenty metabolites were identified, indicating a complex metabolic fate. researchgate.net This complexity is anticipated for this compound as well.

Identification of Primary Metabolic Pathways

The biotransformation of this compound is expected to proceed through several primary metabolic pathways, which are common for fluorinated indole (B1671886) esters. These pathways work to increase the polarity of the compound, facilitating its eventual excretion from the body.

Ester Hydrolysis as a Major Pathway

A significant initial step in the metabolism of this compound is the hydrolysis of its ester group. nih.gov This reaction is catalyzed by various esterases present in hepatocytes, cleaving the acetate group to yield the primary metabolite, 5-fluoro-1H-indol-3-ol. Ester hydrolysis is a common metabolic pathway for many ester-containing drug molecules and often represents the first step in their biotransformation. acs.orgnih.gov The resulting alcohol is then available for further metabolic transformations.

Oxidative Transformations (e.g., Hydroxylation, Epoxide Formation)

Following or in parallel with ester hydrolysis, the indole ring and other parts of the this compound molecule are susceptible to oxidative transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net These reactions include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the indole ring is a common oxidative reaction. acs.org For this compound, hydroxylation can occur at various positions on the benzene (B151609) or pyrrole (B145914) part of the indole structure, leading to the formation of several isomeric monohydroxylated metabolites.

Epoxide Formation: The aromatic double bonds of the indole nucleus can be oxidized to form reactive epoxide intermediates. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or undergo rearrangement to form phenols.

Oxidative Defluorination

A key metabolic pathway for many fluorinated organic compounds is oxidative defluorination. rsc.orgchemistryviews.org This process involves the enzymatic removal of the fluorine atom, which is often initiated by a CYP-mediated oxidation at the carbon atom to which the fluorine is attached. This can lead to the formation of an unstable intermediate that subsequently eliminates fluoride (B91410) ion and forms a ketone or aldehyde. While the C-F bond is generally strong, this metabolic route is a recognized pathway for the biotransformation of certain fluorinated molecules. chemistryviews.org

Characterization of Conjugation Reactions (e.g., Glucuronidation, Cysteine Conjugation)

After the initial Phase I metabolic reactions (hydrolysis and oxidation), the resulting metabolites of this compound, which now possess functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, preparing them for excretion.

Glucuronidation: This is a major conjugation pathway where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxylated metabolites. nih.gov The formation of glucuronide conjugates is a common metabolic fate for compounds with hydroxyl groups. Studies on 5-fluorouracil (B62378) in rat hepatocytes have demonstrated the formation of a glucuronide derivative, highlighting this as a potential pathway for fluorinated compounds. nih.gov

Cysteine Conjugation: The reactive epoxide intermediates formed during oxidative metabolism can be detoxified by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further processed in the kidneys to form a cysteine conjugate, which is then acetylated to a mercapturic acid derivative before excretion in the urine.

The comprehensive metabolic profiling of this compound in human hepatocyte systems reveals a complex interplay of hydrolysis, oxidation, and conjugation reactions, which are summarized in the following table.

Metabolic Pathway Description Key Enzymes Resulting Metabolites
Ester Hydrolysis Cleavage of the acetate ester bond to form an alcohol.Esterases5-fluoro-1H-indol-3-ol
Oxidative Transformations Addition of oxygen atoms to the molecule.Cytochrome P450 (CYP) enzymes, Epoxide hydrolaseMonohydroxylated isomers, Dihydrodiols
Oxidative Defluorination Removal of the fluorine atom.Cytochrome P450 (CYP) enzymesKetone or aldehyde derivatives
Glucuronidation Conjugation with glucuronic acid.Uridine 5'-diphospho-glucuronosyltransferases (UGTs)Glucuronide conjugates
Cysteine Conjugation Conjugation with glutathione followed by processing.Glutathione S-transferases (GSTs)Mercapturic acid derivatives

Computational Chemistry and Molecular Modeling of 5 Fluoro 1h Indol 3 Yl Acetate

Electronic Structure Calculations for Characterizing Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its approximations, these methods map the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a quantum mechanical method that has become a mainstay for studying the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the lowest energy conformation. For 5-Fluoro-1H-indol-3-yl acetate (B1210297), DFT calculations can optimize the molecular geometry to identify the most stable conformer by exploring the rotational freedom around the single bonds, particularly the C-O bond of the acetate group. nih.gov

These calculations yield important structural data, such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, DFT can predict reactivity descriptors, such as heats of formation and vibrational frequencies, which are essential for characterizing the molecule's stability and spectroscopic signatures. niscpr.res.inniscpr.res.in Studies on related indole (B1671886) derivatives have demonstrated the accuracy of DFT methods, like B3LYP with a 6-31G basis set, in calculating these parameters. niscpr.res.inresearchgate.net

Table 1: Predicted Geometric Parameters for the Optimized Structure of 5-Fluoro-1H-indol-3-yl acetate (Illustrative) This table presents hypothetical data based on typical values for indole derivatives to illustrate the output of DFT calculations.

ParameterValue
Bond Length C2-C3 (Å)1.38
Bond Length C3-O (Å)1.37
Bond Length C5-F (Å)1.36
Bond Angle N1-C2-C3 (°)109.5
Bond Angle C2-C3-O (°)125.0
Dihedral Angle C2-C3-O-C(O) (°)178.5

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and electrophilic character of the molecule. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack, providing insights into its potential interactions with biological targets.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents representative values to demonstrate FMO analysis outputs.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.25
Energy Gap (ΔE)5.25

Ligand-Target Interaction Studies

To understand the potential pharmacological role of this compound, it is essential to study how it interacts with biological macromolecules, such as proteins. Molecular docking simulations are the primary computational tool for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a target protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. youtube.com Scoring functions estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a stronger, more favorable interaction. wikipedia.orgbionity.comacemate.ai

For this compound, docking simulations against a relevant protein target (e.g., a kinase or enzyme implicated in a disease pathway) would predict its most likely binding mode. The results can reveal whether the compound fits well within the active site and can help estimate its potential inhibitory activity (e.g., by calculating the theoretical inhibition constant, Ki). This information is invaluable for identifying potential drug targets and for guiding the design of more potent analogues.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase

Pose RankBinding Energy (kcal/mol)Estimated Ki (µM)Key Interacting Residues
1-8.51.5LYS72, GLU91, LEU135
2-8.12.8LYS72, VAL80, LEU135
3-7.94.1GLU91, PHE140

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. acs.orgwikipedia.org A detailed analysis of the top-ranked docking poses reveals the specific atomic interactions responsible for binding. For this compound, several key interactions are possible:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group is a strong hydrogen bond acceptor. researchgate.net

Halogen Bonding: The fluorine atom at the 5-position can participate in halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

π-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. wikipedia.org

Hydrophobic Interactions: The indole ring and methyl group of the acetate moiety can form favorable hydrophobic interactions with nonpolar residues.

Identifying these interactions is crucial for understanding the basis of molecular recognition and for optimizing ligand affinity and selectivity. nih.gov

Table 4: Analysis of Non-Covalent Interactions in the Top-Ranked Docking Pose (Illustrative)

Interaction TypeLigand Atom/GroupProtein Residue/AtomDistance (Å)
Hydrogen BondIndole N-HGLU91 (Carbonyl O)2.9
Hydrogen BondAcetate C=OLYS72 (Amine H)3.1
π-StackingIndole RingPHE1403.8
Halogen BondFluorineLEU135 (Backbone O)3.2

Prediction of Pharmacokinetic Properties (ADME)

In addition to binding affinity (pharmacodynamics), a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Computational models can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, various ADME parameters can be calculated. These include predictions for oral bioavailability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. tandfonline.com Models also assess "drug-likeness" by checking compliance with guidelines like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

Table 5: Predicted ADME Properties for this compound (Illustrative)

ADME PropertyParameterPredicted Value/Outcome
AbsorptionHuman Intestinal Absorption (%)High (>90%)
Caco-2 Permeability (logPapp)High
DistributionBlood-Brain Barrier (BBB) PenetrationYes
Plasma Protein Binding (%)~85%
MetabolismCYP2D6 InhibitorNo
CYP3A4 InhibitorYes
Metabolically StableModerate
ExcretionTotal Clearance (log ml/min/kg)0.5
Drug-LikenessLipinski's Rule of FivePass (0 violations)
Bioavailability Score0.55

Research Outlook and Therapeutic Potential

Advancements in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of the 5-fluoroindole (B109304) scaffold, the core of 5-Fluoro-1H-indol-3-YL acetate (B1210297), has been the subject of extensive research aimed at improving efficiency and sustainability. Traditional methods for indole (B1671886) synthesis, such as the Fischer, Leimgruber-Batcho, and Bischler syntheses, have been adapted for fluorinated precursors diva-portal.org. However, modern synthetic chemistry is increasingly focused on green approaches that minimize waste, avoid harsh reagents, and reduce reaction times.

Recent advancements emphasize multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally benign solvents like water or ionic liquids researchgate.netresearchgate.netdergipark.org.tr. For instance, catalyst-free methods for the modification of the indole ring, such as Friedel-Crafts fluoroacetylation using fluorinated acetic acids where water is the only byproduct, represent a significant step towards sustainable chemical production acs.orgacs.org. An innovative two-step reaction from anilines using ethanol as a solvent and no metal catalyst has also been developed for the de novo assembly of the indole core rsc.org.

Specifically for 5-Fluoro-1H-indol-3-YL acetate, its synthesis would likely involve the initial formation of the 5-fluoroindole ring, followed by functionalization at the C3 position. The synthesis of the closely related compound, 1-acetyl-5-fluoro-1H-indol-3-yl acetate, has been described, suggesting that the target compound could be readily obtained through a subsequent deacetylation step at the N1 position researchgate.net. The final step, O-acetylation at the 3-position, is a standard transformation in organic synthesis. The development of efficient, atom-economical, and environmentally friendly methods for these steps remains a key area of research.

Comprehensive Pharmacological Characterization and Elucidation of Precise Mechanisms of Action

While specific pharmacological data for this compound is not available in the public domain, the broader class of fluorinated indoles exhibits a wide range of biological activities. The indole nucleus is a key component in molecules that target various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways nih.govwikipedia.org.

The introduction of fluorine at the 5-position of the indole ring is a common strategy in drug design to modulate biological activity. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing its interaction with biological targets. It can also block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life nih.gov.

A closely related compound, 5-fluoroindole-3-acetic acid, has been investigated as a prodrug for targeted cancer therapy nih.gov. This compound is activated by the enzyme horseradish peroxidase (HRP), which oxidizes it into a cytotoxic product. This mechanism suggests that this compound, upon hydrolysis of the acetate group to yield the corresponding 3-ol and subsequent tautomerization, could potentially be explored for similar bio-activatable therapeutic strategies. The general mechanisms of action for indole derivatives often involve the inhibition of key enzymes like protein kinases, tubulin, or topoisomerases, or interference with signaling pathways such as the PI3K/Akt/mTOR pathway nih.govdntb.gov.ua. A comprehensive pharmacological evaluation of this compound would be necessary to determine its specific biological targets and mechanisms of action.

Development of this compound as a Foundational Structure for Novel Therapeutic Agents

The 5-fluoroindole scaffold is a highly valued foundational structure, or pharmacophore, in the development of new therapeutic agents nih.govresearchgate.net. Its structural versatility allows for modifications at multiple positions (N1, C2, C3, and the benzene (B151609) ring), enabling the creation of large libraries of compounds for screening against various diseases nih.govtandfonline.com.

Derivatives of 5-fluoroindole have been developed as potent agents for a range of conditions, demonstrating the therapeutic promise of this core structure.

Table 1: Examples of Biologically Active 5-Fluoroindole Derivatives
Compound ClassTherapeutic AreaMechanism of Action/TargetReference
5-Fluoroindole-3-acetic acidOncologyProdrug activated by peroxidase to form cytotoxic species nih.gov
5-Fluoroindoline-2,3-dione derivativesAntiviralInhibition of viral replication mdpi.com
Fluorinated 3-(propyl)indolesNeurologySelective human 5-HT1D receptor ligands acs.org
5-Fluoroindole derivativesOncologyInhibitors of the PI3K/Akt signaling pathway dntb.gov.ua

Given this context, this compound serves as an excellent starting point or intermediate for the synthesis of more complex molecules. The acetate group at the C3 position can be hydrolyzed to a hydroxyl group, which can then be used as a handle for further chemical modifications, or it can act as a protecting group during multi-step syntheses. The potential to use this compound to build novel anticancer, antiviral, or CNS-acting agents is significant.

Expansion of Structure-Activity Relationship Studies to Untapped Biological Targets and Disease Areas

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For the 5-fluoroindole scaffold, SAR studies have been instrumental in identifying key structural features required for activity against specific targets. For example, studies on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles revealed that the strategic placement of fluorine could significantly reduce the basicity (pKa) of the molecule, leading to improved oral absorption and better pharmacokinetic profiles for 5-HT1D receptor ligands acs.org.

For this compound, systematic modifications could be explored to probe its potential against new biological targets. Key areas for SAR exploration would include:

Modification of the Acetate Group: Replacing the acetate with other esters, ethers, or carbamates to modulate solubility, stability, and activity.

Substitution at the N1 Position: Alkylation or arylation at the indole nitrogen can significantly impact binding affinity and selectivity for various receptors and enzymes.

Substitution at the C2 Position: Introducing different functional groups at the C2 position can alter the electronic and steric profile of the molecule.

Further Substitution on the Benzene Ring: Adding other substituents to the benzene portion of the indole could lead to new interactions with target proteins.

These SAR studies could uncover novel activities in untapped areas. For instance, while much research on indoles has focused on oncology and neurology, there is potential to explore their utility in inflammatory diseases, metabolic disorders, and infectious diseases beyond viruses nih.govtandfonline.com. The inherent drug-like properties of the 5-fluoroindole scaffold make this compound a promising platform for such exploratory drug discovery efforts.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Friedel-Crafts70–7590Anhydrous, AlCl₃, 0–5°C
Esterification8595Reflux, H₂SO₄ catalyst
Column ChromatographyN/A>95Petroleum ether/EtOAc (3:1)

How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 9.5235 Å, b = 22.1323 Å, c = 8.9525 Å, β = 101.445° .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : δ 2.35 (s, 3H, CH₃CO), 6.95–7.25 (m, 3H, indole-H), 8.15 (s, 1H, NH) .
    • ¹⁹F NMR : δ -120.5 ppm (singlet, C5-F) .
  • Mass spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 235.0874 (calc. 235.0872) .

What are the stability and solubility profiles of this compound under experimental conditions?

Methodological Answer:

  • Stability : Degrades at >150°C; store at -20°C in inert atmospheres to prevent oxidation of the indole ring .
  • Solubility :
    • Polar solvents: Soluble in DMSO (50 mg/mL), methanol (20 mg/mL).
    • Non-polar solvents: Insoluble in hexane (<1 mg/mL).
    • Note : Solubility in aqueous buffers improves with 10% DMSO co-solvent .

Advanced Research Questions

How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

Methodological Answer:

  • Use SHELXL for refinement: High-resolution X-ray data (R factor <0.05) can clarify bond length discrepancies (e.g., C3–OAc bond: 1.423 Å vs. 1.408 Å in conflicting studies) .
  • Density Functional Theory (DFT) : Compare computed geometries (B3LYP/6-311+G(d,p)) with experimental data to validate torsion angles (e.g., indole-acetate dihedral angle = 12.5° vs. 15.2°) .

Q. Table 2: Key Crystallographic Parameters

ParameterReported ValueMethodReference
C3–OAc bond length1.423 ÅX-ray (SHELXL)
Indole-acetate dihedral12.5°DFT optimization

How to address data contradictions in reaction yields for this compound synthesis?

Methodological Answer:

  • Variable analysis : Compare protocols for:
    • Catalyst loading (e.g., 0.5 mol% vs. 2 mol% AlCl₃ reduces yield by 15%) .
    • Temperature control (e.g., exothermic Friedel-Crafts reactions require strict 0–5°C maintenance) .
  • Statistical DOE : Apply a 3-factor design (temperature, catalyst, solvent) to identify optimal conditions .

What methodologies optimize solubility for in vivo delivery of this compound derivatives?

Methodological Answer:

  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance bioavailability .
  • Prodrug design : Synthesize phosphate esters (e.g., 5-fluoroindol-3-yl acetyl phosphate) for improved aqueous solubility (>50 mg/mL) .

How do electronic effects of the 5-fluoro substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett analysis : The 5-F substituent (σₚ = +0.06) mildly deactivates the indole ring, reducing Suzuki-Miyaura coupling yields by 10–20% vs. non-fluorinated analogs .
  • DFT calculations : Electron-withdrawing effect lowers HOMO energy (-6.8 eV vs. -6.3 eV for H-indole), slowing oxidative addition in Pd-catalyzed reactions .

What strategies validate the structure-activity relationship (SAR) of this compound in biological assays?

Methodological Answer:

  • SAR workflow :
    • Synthesize analogs (e.g., 5-Cl, 5-Br, 5-NO₂ substitutions).
    • Test inhibitory activity (e.g., IC₅₀ vs. kinase targets).
    • Perform CoMFA analysis to map steric/electronic contributions .
  • Case study : 5-Fluoro substitution increases selectivity for kinase X by 5-fold vs. 5-H analogs due to enhanced H-bonding with Thr123 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.